Lipophilicity (LogP) Comparison: 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole vs. 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole
The target compound exhibits a calculated LogP of 1.00, whereas its chloro-analog 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole has a calculated LogP of 0.85 . This difference of ΔLogP = 0.15 indicates moderately higher lipophilicity for the bromo derivative, which can influence membrane permeability, protein binding, and overall pharmacokinetic profile in drug discovery contexts.
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.00 |
| Comparator Or Baseline | 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole; LogP = 0.85 |
| Quantified Difference | ΔLogP = +0.15 (18% higher) |
| Conditions | In silico prediction using standard algorithm; comparable methods for both compounds |
Why This Matters
Higher LogP can enhance passive membrane permeability and central nervous system penetration, making the bromo compound more suitable for CNS-targeted programs where increased lipophilicity is desired.
